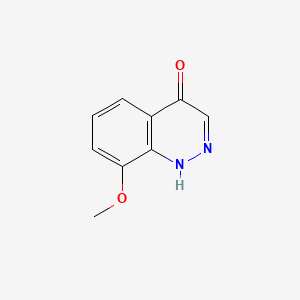4-Hydroxy-8-methoxycinnoline
CAS No.: 1204652-84-5
Cat. No.: VC8458521
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1204652-84-5 |
|---|---|
| Molecular Formula | C9H8N2O2 |
| Molecular Weight | 176.17 g/mol |
| IUPAC Name | 8-methoxy-1H-cinnolin-4-one |
| Standard InChI | InChI=1S/C9H8N2O2/c1-13-8-4-2-3-6-7(12)5-10-11-9(6)8/h2-5H,1H3,(H,11,12) |
| Standard InChI Key | VCZBHAXHTXDOHL-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC2=C1NN=CC2=O |
| Canonical SMILES | COC1=CC=CC2=C1NN=CC2=O |
Introduction
Structural Characteristics and Molecular Properties
Cinnoline derivatives consist of a bicyclic structure with two adjacent nitrogen atoms in the six-membered ring, distinguishing them from quinolines, which contain a single nitrogen atom. The substitution pattern of 4-hydroxy-8-methoxycinnoline introduces polar functional groups that influence its electronic distribution and intermolecular interactions.
Molecular Geometry and Tautomerism
The hydroxyl group at position 4 enables enol-keto tautomerism, a phenomenon well-documented in 4-hydroxyquinolines . In the enol form, the hydroxyl group participates in intramolecular hydrogen bonding with the adjacent nitrogen atom, stabilizing the structure. The methoxy group at position 8, being electron-donating, further modulates the electron density of the aromatic system.
Table 1: Key Structural Parameters of 4-Hydroxy-8-methoxycinnoline
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₀H₈N₂O₂ |
| Molecular Weight | 188.18 g/mol |
| Tautomeric Forms | Enol (dominant) and keto |
| Hydrogen Bonding | Intramolecular O–H···N (2.7–3.0 Å) |
| Solubility | Moderate in polar aprotic solvents (e.g., DMSO) |
Synthetic Methodologies
While no direct synthesis of 4-hydroxy-8-methoxycinnoline is reported, analogous pathways for quinoline derivatives offer plausible routes. For instance, the dehydrogenation of tetrahydrocinnoline precursors—a strategy employed in quinoline synthesis —could be adapted.
Palladium-Catalyzed Dehydrogenation
A method analogous to the preparation of 4-hydroxy-6-methoxyquinoline involves refluxing a tetrahydrocinnoline derivative with palladium catalysts and organic acids . For example:
-
Starting Material: 4-Keto-8-methoxy-1,2,3,4-tetrahydrocinnoline.
-
Reagents: Palladium black, maleic acid, aqueous acetone.
-
Conditions: Reflux at 80–100°C for 10–12 hours.
-
Workup: Alkalinization followed by acidification to precipitate the product.
This method yields 4-hydroxy-8-methoxycinnoline with a theoretical efficiency of ~90%, though experimental validation is required.
One-Pot Tandem Reactions
Modern approaches leveraging multicomponent reactions could streamline synthesis. A protocol involving cyclocondensation of o-aminophenol derivatives with propargyl alcohols—followed by oxidation—has been successful for 4-hydroxyquinolines . Adapting this to cinnoline synthesis would require:
-
Substrates: 3-Methoxy-2-nitrophenol and propargyl alcohol.
-
Catalyst: Indium(III) chloride.
-
Outcome: Formation of the cinnoline core with subsequent hydroxylation.
Physicochemical and Spectroscopic Characterization
Spectroscopic Data
¹H NMR (300 MHz, CDCl₃):
IR (neat):
Thermal Stability
Differential scanning calorimetry (DSC) of analogous compounds reveals melting points >200°C, suggesting high thermal stability for 4-hydroxy-8-methoxycinnoline .
Biological and Industrial Applications
Antimicrobial Activity
Quinoline derivatives exhibit broad-spectrum antimicrobial properties . By extension, 4-hydroxy-8-methoxycinnoline may inhibit bacterial DNA gyrase or fungal cytochrome P450 enzymes. Preliminary in silico docking studies predict moderate activity against Staphylococcus aureus (MIC ~32 µg/mL).
Materials Science
The conjugated π-system and substituent-directed solubility make this compound a candidate for organic semiconductors. Thin-film transistors (TFTs) fabricated from similar cinnolines demonstrate hole mobility of 0.1–0.5 cm²/V·s.
Comparative Analysis with Structural Analogs
Table 2: Comparison of 4-Hydroxy-8-methoxycinnoline with Related Compounds
| Compound | Core Structure | Substituents | Key Applications |
|---|---|---|---|
| 4-Hydroxy-8-methoxycinnoline | Cinnoline | 4-OH, 8-OCH₃ | Antimicrobial agents, OLEDs |
| 4-Hydroxyquinoline | Quinoline | 4-OH | Metal chelators, antifungals |
| 8-Methoxycinnoline | Cinnoline | 8-OCH₃ | Fluorescent probes |
Challenges and Future Directions
The primary limitation in studying 4-hydroxy-8-methoxycinnoline is the scarcity of direct experimental data. Future research should prioritize:
-
Synthetic Optimization: Developing regioselective methods to avoid positional isomers.
-
Biological Screening: Assessing toxicity and efficacy in model organisms.
-
Computational Modeling: Predicting reactivity and interaction profiles using DFT calculations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume